molecular formula C18H14Cl2N2O2S B2929603 2-{[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3,4-dihydroquinazolin-4-one CAS No. 329080-29-7

2-{[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2929603
CAS No.: 329080-29-7
M. Wt: 393.28
InChI Key: MTQVEYDTVBFUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3,4-dihydroquinazolin-4-one features a quinazolin-4-one core substituted at position 2 with a sulfanyl-linked 3,4-dichlorophenyl ketone ethyl group and at position 3 with an ethyl group. The sulfanyl (-S-) linker contributes to molecular flexibility and may influence metabolic stability.

Properties

IUPAC Name

2-[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl-3-ethylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2S/c1-2-22-17(24)12-5-3-4-6-15(12)21-18(22)25-10-16(23)11-7-8-13(19)14(20)9-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQVEYDTVBFUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common method starts with the preparation of 3,4-dichlorophenylacetonitrile, which is then reacted with lithium aluminum hydride (LiAlH4) in dry diethyl ether to form 3,4-dichlorophenethylamine . This intermediate is further reacted with ethyl 2-mercaptoacetate under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenyl ring, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction can lead to the formation of more saturated compounds.

Scientific Research Applications

2-{[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazolinone Derivatives with Varied Aromatic Substituents

2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one ()
  • Key Differences: The 3-chloro-4-methylphenyl group replaces the 3,4-dichlorophenyl moiety, reducing electron-withdrawing effects but introducing steric bulk from the methyl group.
  • Implications : The chloro-methyl substitution may modulate lipophilicity compared to the dichloro analog, while the phenyl group at position 3 could enhance aromatic interactions .
7-Chloro-2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazolin-4-one ()
  • Key Differences :
    • A 3,4-dihydroxyphenyl group replaces the dichlorophenyl ring, significantly increasing polarity and hydrogen-bonding capacity.
    • The oxolan-2-ylmethyl (tetrahydrofuran-derived) group at position 3 introduces stereoelectronic effects and improved solubility.
  • Implications : The dihydroxyphenyl moiety may enhance water solubility but reduce membrane permeability. The oxolan group could improve metabolic stability compared to alkyl chains .

Heterocyclic Analogs with Divergent Cores

3-(3,4-Dichlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one ()
  • Implications : The imidazolone core may confer distinct pharmacokinetic properties, while the sulfonyl group enhances acidity and solubility compared to sulfanyl .
3-(3-Methoxypropyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one ()
  • Key Differences: A 4-methylphenyl-oxadiazole substituent replaces the dichlorophenyl group, introducing a bioisosteric oxadiazole ring known for metabolic resistance. A 3-methoxypropyl chain at position 3 adds ether-based flexibility and polarity.
  • Implications : The oxadiazole ring may enhance stability against enzymatic degradation, while the methoxypropyl group could improve tissue penetration .

Biological Activity

The compound 2-{[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3,4-dihydroquinazolin-4-one (CAS No. 329080-29-7) belongs to a class of quinazolinone derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antitumor, and kinase inhibition properties based on various research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H14Cl2N2O2S
  • Molecular Weight : 393.28 g/mol
  • CAS Number : 329080-29-7

Biological Activity Overview

Quinazolinone derivatives have been extensively studied for their pharmacological potential. The specific compound exhibits several key biological activities:

1. Antimicrobial Activity

Research has demonstrated that quinazolinone derivatives exhibit significant antimicrobial properties against various pathogens. A study conducted on several synthesized quinazolinone compounds indicated moderate to strong activity against:

  • Escherichia coli
  • Staphylococcus aureus
  • Candida albicans

The antimicrobial screening results are summarized in Table 1.

Compound No.E. coli (Zone of Inhibition in mm)S. aureus (Zone of Inhibition in mm)C. albicans (Zone of Inhibition in mm)
1151812
2141711
3202216

Table 1: Antimicrobial activity of selected quinazolinone derivatives .

2. Antitumor Activity

Quinazolinone derivatives are also recognized for their antitumor properties. In vitro studies have shown that compounds similar to the one can induce apoptosis in cancer cells. Notably, cytotoxicity tests against various cancer cell lines (HepG-2, A2780, MDA-MB-231) revealed promising results:

Compound NameIC50 (µM) on HepG-2IC50 (µM) on A2780IC50 (µM) on MDA-MB-231
CA1-e37.5922.7670–90
CA1-g45.4124.94-

Table 2: Cytotoxic effects of quinazolinone derivatives on cancer cell lines .

3. Kinase Inhibition

Recent studies have indicated that quinazolinone compounds can act as small molecule inhibitors for various kinases and bromodomains, which are critical in cancer signaling pathways. The compound's structure allows it to interact with multiple kinase targets, suggesting potential applications in targeted cancer therapies.

Case Studies

A notable case study involved the synthesis and evaluation of related quinazolinone derivatives, which exhibited significant binding affinities to several kinases. The findings suggest that modifications in the chemical structure can enhance or diminish biological activity, particularly against cancer cell lines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-{[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3,4-dihydroquinazolin-4-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol starting from anthranilic acid derivatives. A thioether linkage is introduced by reacting 2-thioxo-3-ethylquinazolin-4(3H)-one with 2-(3,4-dichlorophenyl)-2-oxoethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Optimization involves adjusting solvent polarity, reaction temperature (70–90°C), and stoichiometric ratios (1:1.2 for thiol:alkylating agent). Purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield (typically 60–75%) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve the crystal lattice and confirm stereochemistry. Complementary techniques include:

  • ¹H/¹³C NMR : Verify substituent integration (e.g., dichlorophenyl protons at δ 7.4–7.8 ppm, ethyl group at δ 1.2–1.4 ppm).
  • FT-IR : Confirm carbonyl (C=O) stretching at ~1680 cm⁻¹ and C-S bond at ~650 cm⁻¹.
  • High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₈H₁₅Cl₂N₂O₂S: 409.03) .

Q. What in vitro bioactivity screening models are appropriate for preliminary pharmacological evaluation?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the quinazolinone scaffold’s known bioactivity. Use cell viability assays (MTT or resazurin) in cancer lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Dose-response curves (IC₅₀ calculations) and selectivity indices (normal vs. cancerous cells) should be reported. Include positive controls (e.g., doxorubicin) and triplicate replicates for statistical validity .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 3,4-dichlorophenyl vs. methoxyphenyl) influence the compound’s bioactivity and stability?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies using analogues with varied substituents. Compare:

  • Electron-withdrawing groups (Cl) : Enhance electrophilicity and metabolic stability but may reduce solubility.
  • Electron-donating groups (OCH₃) : Improve solubility but increase susceptibility to oxidative metabolism.
  • Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and correlate with experimental IC₅₀ values. Accelerated stability testing (40°C/75% RH) assesses degradation pathways .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability. Validate results via orthogonal methods:

  • Enzymatic vs. cell-based assays : Confirm target specificity.
  • Molecular docking : Identify binding modes to explain potency differences (e.g., chlorophenyl interactions with hydrophobic pockets).
  • Meta-analysis : Compare datasets using ANOVA or mixed-effects models to identify outliers or confounding variables .

Q. How can environmental fate studies be designed to assess the compound’s ecological impact?

  • Methodological Answer : Follow OECD guidelines for environmental persistence:

  • Hydrolysis/photolysis : Expose to UV light (λ = 254–365 nm) in aqueous buffers (pH 4–9) and monitor degradation via LC-MS.
  • Bioaccumulation : Use logP (octanol-water partition coefficient) predictions and in silico models (EPI Suite).
  • Ecotoxicology : Test acute toxicity in Daphnia magna (48h LC₅₀) and algal growth inhibition (72h EC₅₀). Include metabolites in analysis, as sulfanyl groups may oxidize to sulfoxides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.